Platinum, dichlorobis(alpha-(methoxymethyl)-2-nitro-1H-imidazole-1-ethanol-N3)-, (SP-4-2)- Platinum, dichlorobis(alpha-(methoxymethyl)-2-nitro-1H-imidazole-1-ethanol-N3)-, (SP-4-2)-
Brand Name: Vulcanchem
CAS No.: 84431-15-2
VCID: VC18462746
InChI: InChI=1S/2C7H11N3O4.2ClH.Pt/c2*1-14-5-6(11)4-9-3-2-8-7(9)10(12)13;;;/h2*2-3,6,11H,4-5H2,1H3;2*1H;/q;;;;+2/p-2
SMILES:
Molecular Formula: C14H22Cl2N6O8Pt
Molecular Weight: 668.3 g/mol

Platinum, dichlorobis(alpha-(methoxymethyl)-2-nitro-1H-imidazole-1-ethanol-N3)-, (SP-4-2)-

CAS No.: 84431-15-2

Cat. No.: VC18462746

Molecular Formula: C14H22Cl2N6O8Pt

Molecular Weight: 668.3 g/mol

* For research use only. Not for human or veterinary use.

Platinum, dichlorobis(alpha-(methoxymethyl)-2-nitro-1H-imidazole-1-ethanol-N3)-, (SP-4-2)- - 84431-15-2

Specification

CAS No. 84431-15-2
Molecular Formula C14H22Cl2N6O8Pt
Molecular Weight 668.3 g/mol
IUPAC Name 1-methoxy-3-(2-nitroimidazol-1-yl)propan-2-ol;platinum(2+);dichloride
Standard InChI InChI=1S/2C7H11N3O4.2ClH.Pt/c2*1-14-5-6(11)4-9-3-2-8-7(9)10(12)13;;;/h2*2-3,6,11H,4-5H2,1H3;2*1H;/q;;;;+2/p-2
Standard InChI Key DDOUJNNELBWDMD-UHFFFAOYSA-L
Canonical SMILES COCC(CN1C=CN=C1[N+](=O)[O-])O.COCC(CN1C=CN=C1[N+](=O)[O-])O.[Cl-].[Cl-].[Pt+2]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The molecular formula of the compound is C₁₄H₂₂Cl₂N₆O₈Pt, with a molecular weight of 668.34 g/mol . The ligands are derived from alpha-(methoxymethyl)-2-nitro-1H-imidazole-1-ethanol, a nitroimidazole derivative modified with methoxymethyl and ethanol substituents. The (SP-4-2) designation confirms a square planar geometry, where the two chloride ligands occupy cis positions relative to the nitrogen-binding imidazole groups .

Table 1: Key Identifiers

PropertyValue
CAS Number84431-15-2
Molecular FormulaC₁₄H₂₂Cl₂N₆O₈Pt
Molecular Weight668.34 g/mol
GeometrySquare planar (SP-4-2)
Ligand TypeBidentate nitroimidazole

Synthesis and Structural Analogues

Synthetic Routes

While no explicit synthesis protocol for this compound is published, analogous platinum(II) complexes provide methodological insights. For example, (SP-4-2)-dichlorobis(2-hydroxyethylamine)platinum(II) is synthesized via a two-step process:

  • Halide Exchange: Reaction of K₂PtCl₄ with KI to form K₂PtI₄ .

  • Ligand Substitution: Replacement of iodide ligands with ethanolamine in aqueous solution .

For the target compound, a similar strategy could involve substituting ethanolamine with alpha-(methoxymethyl)-2-nitro-1H-imidazole-1-ethanol. The methoxymethyl and nitro groups on the imidazole ring may necessitate inert atmospheric conditions to prevent reduction or oxidation during synthesis.

Oxidation to Platinum(IV) Derivatives

Platinum(II) complexes are often oxidized to platinum(IV) species to modulate reactivity and solubility. For instance, (SP-4-2)-dichlorobis(2-hydroxyethylamine)platinum(II) reacts with Cl₂ gas to yield (OC-6-22)-bis(2-hydroxyethylamine)tetrachloroplatinum(IV) . Such oxidative pathways could theoretically apply to the nitroimidazole complex, potentially enhancing its stability for drug delivery applications.

Physicochemical Properties

Solubility and Stability

Data specific to this compound are unavailable, but related platinum(II) complexes exhibit moderate water solubility. For example, (SP-4-2)-dichlorobis(2-hydroxyethylamine)platinum(II) has a solubility of 6.73 g/L (17.5 mM) at room temperature . The nitroimidazole ligand’s hydrophobic nitro and methoxymethyl groups may reduce aqueous solubility compared to hydroxylated analogues. Stability in physiological conditions remains unstudied, though nitroimidazoles are generally prone to enzymatic reduction in hypoxic environments.

Spectroscopic Characterization

Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are critical for characterizing platinum complexes. In analogous compounds, IR spectra show peaks for N-H (3300–3100 cm⁻¹) and Pt-Cl (300–350 cm⁻¹) stretches . ¹H NMR of the ligand would reveal signals for methoxymethyl (-OCH₃, δ 3.3 ppm) and imidazole protons (δ 7.5–8.5 ppm). Platinum coordination shifts these signals downfield due to electron withdrawal.

Patent and Regulatory Status

The compound is protected under U.S. patents, restricting its commercial sale in jurisdictions where patent laws apply . It is currently offered for research use under 35 USC 271 +A13(1), which permits patented compounds for non-commercial R&D .

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